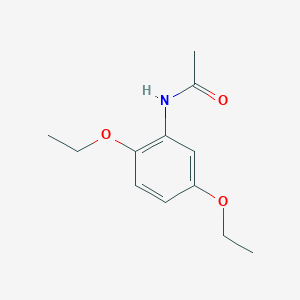

N-(2,5-diethoxyphenyl)acetamide

Description

N-(2,5-Diethoxyphenyl)acetamide (CAS: 68052-12-0) is an acetamide derivative featuring a phenyl ring substituted with two ethoxy groups at the 2- and 5-positions. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol). This compound is structurally related to ligands for the translocator protein (TSPO), such as DAA1106 derivatives used in positron emission tomography (PET) imaging .

Properties

CAS No. |

7463-29-8 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(2,5-diethoxyphenyl)acetamide |

InChI |

InChI=1S/C12H17NO3/c1-4-15-10-6-7-12(16-5-2)11(8-10)13-9(3)14/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

CRMFZYOCZOJLGD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C |

Other CAS No. |

7463-29-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2,5-Dimethoxyphenyl)acetamide

- Structure: Methoxy groups at 2- and 5-positions (C₁₀H₁₃NO₃, MW: 195.21 g/mol).

- Key Differences : Smaller substituents reduce lipophilicity (logP ~1.8 vs. ~2.5 for diethoxy) and molecular volume.

- Applications : Intermediate in synthesizing TSPO ligands (e.g., DAA1106) .

N-(2,5-Dichloro-4-hydroxyphenyl)acetamide

- Structure: Chlorine and hydroxyl groups on phenyl (C₈H₇Cl₂NO₂, MW: 220.06 g/mol).

- Key Differences : Chlorine’s electronegativity increases metabolic stability but reduces solubility. Hydroxyl group enables hydrogen bonding.

- Applications : Photodegradation product of paracetamol; studied for oxidative stability .

Nitrogen-Substituted Acetamides

N-Ethyl-N-(2,5-diethoxyphenyl)acetamide

- Structure: Ethyl group on acetamide nitrogen (C₁₄H₂₁NO₃, MW: 251.32 g/mol).

- Key Differences : Bulky ethyl group sterically hinders target binding but may improve pharmacokinetics (e.g., prolonged half-life).

- Applications : Intermediate in agrochemical synthesis .

Fenoxedil

- Structure: 2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide (C₂₈H₄₁N₂O₅, MW: 485.64 g/mol).

- Key Differences: Diethylaminoethyl and butoxyphenoxy groups introduce basicity and amphiphilicity.

- Applications : Vasodilator; demonstrates how extended substituents enable cardiovascular activity .

TSPO-Targeting Derivatives

[18F]DAA1106

- Structure: N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (¹⁸F-labeled).

- Key Differences: Methoxybenzyl and phenoxyphenyl groups enhance TSPO affinity (5× higher than PK11195). Fluorine-18 enables PET imaging.

- Applications : Neuroinflammation imaging in Alzheimer’s disease .

[18F]FEDAA1106

Agrochemical and Pharmaceutical Analogs

Alachlor

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Key Differences : Chloro and methoxymethyl groups optimize herbicidal activity.

- Applications : Pre-emergent herbicide; highlights substituent-driven agricultural utility .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Key Findings

Substituent Impact : Ethoxy groups enhance lipophilicity and brain penetration compared to methoxy or chloro analogs, making N-(2,5-diethoxyphenyl)acetamide a candidate for CNS-targeted drugs .

Biological Specificity: Nitrogen substitutions (e.g., ethyl, diethylaminoethyl) alter pharmacokinetics and target engagement, as seen in Fenoxedil’s vasodilatory effects .

Structural Versatility : The acetamide scaffold accommodates diverse groups (thiazolyl, triazolyl) for varied applications, from agrochemicals to PET tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.